Magnesium disodium bis(R-(R*,R*))-tartrate
Description
Significance of Chiral Tartrate Ligands in Advanced Coordination Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. Chiral ligands, such as the tartrate anion derived from tartaric acid, are of paramount importance in modern coordination chemistry. When a chiral ligand coordinates to a metal center, it can induce chirality in the resulting complex, leading to the formation of enantiomerically pure compounds.
The use of chiral tartrate ligands is particularly significant in the development of asymmetric catalysts. researchgate.net These catalysts can direct a chemical reaction to favor the formation of one enantiomer over the other, a crucial capability in the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer exhibits the desired therapeutic effect. nih.govnih.gov Tartrate-derived ligands have been successfully employed in a variety of enantioselective transformations, highlighting their versatility and effectiveness. acs.org Furthermore, the predictable stereochemistry of tartrates allows for the rational design of metal-organic frameworks (MOFs) with specific chiral topologies and functionalities. rsc.org
Overview of Magnesium Coordination Complexes in Contemporary Research
Magnesium is an abundant s-block element that plays a crucial role in numerous biological and chemical systems. researchgate.net In coordination chemistry, the magnesium ion (Mg²⁺) is classified as a hard Lewis acid, showing a strong preference for coordinating with hard Lewis bases, particularly oxygen-containing ligands such as carboxylates, phosphates, and water molecules. mdpi.com
Contemporary research into magnesium coordination complexes is extensive, driven by their relevance in biological processes, materials science, and catalysis. researchgate.netnih.gov Magnesium complexes are often characterized by a six-coordinate, octahedral geometry, with the Mg²⁺ ion surrounded by six ligand donor atoms. nih.govmdpi.com However, five-coordinate and even four-coordinate complexes are also known. britannica.com The coordination environment of magnesium is highly dependent on the nature of the ligands, the solvent system, and the reaction conditions. researchgate.net In aqueous solutions, the hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺, is a common species, and water molecules often play a key role in the coordination sphere of magnesium complexes, either as direct ligands or as part of a hydrogen-bonding network. mdpi.comnih.gov
Historical Context of Tartrates as Paradigmatic Chiral Systems
Tartaric acid and its salts, known as tartrates, hold a special place in the history of chemistry, particularly in the development of stereochemistry. soka.ac.jp The naturally occurring form, L-(+)-tartaric acid, is found in grapes and is a byproduct of winemaking. mdpi.com
In 1832, the French physicist Jean-Baptiste Biot discovered that solutions of tartaric acid could rotate the plane of polarized light, a phenomenon known as optical activity. libretexts.org This was a pivotal observation that hinted at the three-dimensional nature of molecules.
The true breakthrough came in 1848 with the work of Louis Pasteur. libretexts.orgjocpr.com While studying the sodium ammonium (B1175870) salt of racemic acid (an optically inactive form of tartaric acid), he noticed the presence of two distinct types of crystals that were mirror images of each other. libretexts.org With painstaking effort, he manually separated the two crystal forms and found that solutions of each type rotated polarized light in opposite directions. libretexts.org This experiment provided the first definitive proof of the existence of enantiomers and laid the foundation for the field of stereochemistry. britannica.com The study of tartaric acid and its isomers was instrumental in establishing the concept of the tetrahedral carbon atom and the molecular basis of chirality. jocpr.com
Chemical and Structural Properties of Magnesium Tartrate Complexes
The interaction between magnesium ions and tartrate ligands gives rise to a variety of crystalline structures with distinct properties. Research by Stephens and Bernstein (2006) provides a comprehensive look into the synthesis and structural characterization of nine different crystalline modifications of magnesium tartrate, highlighting the chemical and structural diversity of these compounds. acs.org While the specific compound "Magnesium disodium (B8443419) bis(R-(R,R))-tartrate" includes sodium ions, the fundamental coordination principles between magnesium and tartrate are well-illustrated by these magnesium tartrate structures. The sodium ions are expected to act as counterions to balance the charge of the complex.
A recent study in 2024 detailed the wet chemical synthesis of magnesium tartrate nanoparticles. isroset.org This method involved reacting aqueous solutions of magnesium chloride, tartaric acid, and sodium metasilicate (B1246114) in the presence of a surfactant. isroset.org The resulting nanoparticles were characterized as having an orthorhombic crystal structure. isroset.org
The following table summarizes the key properties of a representative magnesium tartrate complex.
| Property | Value |
| IUPAC Name | magnesium;(2R,3R)-2,3-dihydroxybutanedioate |
| Molecular Formula | C₄H₄MgO₆ nih.gov |
| Molecular Weight | 172.38 g/mol nih.gov |
| Stereochemistry | (2R,3R) nih.gov |
This data is for the simple magnesium tartrate (1:1) complex.
Structure
2D Structure
Properties
CAS No. |
527-34-4 |
|---|---|
Molecular Formula |
C8H8MgNa2O12 |
Molecular Weight |
366.43 g/mol |
IUPAC Name |
magnesium;disodium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C4H6O6.Mg.2Na/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
InChI Key |
NPHUXQNETWXQEM-DGFHWNFOSA-J |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies for Magnesium Bis R R,r Tartrate and Analogous Chiral Magnesium Tartrate Complexes**
Hydrothermal Synthesis Approaches for Crystalline Modifications
Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions under high vapor pressure. This method has been successfully employed to create various crystalline modifications of magnesium tartrate by reacting magnesium salts with different stereoisomers of tartaric acid. The reaction temperature is a critical parameter that dictates the resulting crystal structure, its dimensionality, and the degree of hydration.
Research has shown that reacting magnesium acetate (B1210297) tetrahydrate with d,l-, d-, and meso-forms of tartaric acid between 100°C and 200°C yields a remarkable diversity of crystalline structures. nih.gov For instance, using racemic d,l-tartaric acid at 100°C produces a dimeric complex, while increasing the temperature to 125-150°C results in a two-dimensional coordination polymer. nih.gov When the chiral d-tartaric acid is used, a layered structure is formed at the lower temperature range, and a three-dimensional network emerges at higher temperatures. nih.gov This demonstrates that within a given stereoisomeric system, higher synthesis temperatures tend to yield structures that are less hydrated and more condensed, suggesting the reactions are under thermodynamic control. nih.gov Interestingly, at even higher temperatures (180-200°C), the racemic mixture can undergo spontaneous resolution, crystallizing as a conglomerate of the chiral d-phase. nih.gov The complexity and variety of outcomes from this single system highlight the richness of chiral inorganic-organic framework chemistry.
Table 1: Crystalline Modifications of Magnesium Tartrate via Hydrothermal Synthesis This table is interactive. Click on the headers to sort the data.
| Starting Tartaric Acid | Synthesis Temperature (°C) | Resulting Phase | Crystal System | Key Structural Feature |
|---|---|---|---|---|
| d,l-Tartaric Acid | 100 | Mg(d,l-tart)(H₂O)₂·3H₂O | Orthorhombic (Pban) | Dimeric Complex |
| d,l-Tartaric Acid | 125-150 | Mg(d,l-tart)(H₂O)·3H₂O | Monoclinic (P2/c) | 2D Coordination Polymer |
| d-Tartaric Acid | 100-150 | Mg(d-tart)(H₂O)·1.5H₂O | Orthorhombic (P2₁2₁2₁) | Layered Structure |
| d-Tartaric Acid | 100-150 | Mg(d-tart)·1.5H₂O | Orthorhombic (C222₁) | 3D Network |
| meso-Tartaric Acid | 100 | Mg(meso-tart)(H₂O)₂·H₂O | Monoclinic (P2₁/n) | 1D Chain |
| meso-Tartaric Acid | 125-150 | Mg(meso-tart)(H₂O)₂·H₂O | Orthorhombic (Pbca) | 1D Chain |
| meso-Tartaric Acid | 180 | Mg(meso-tart)(H₂O)₂ | Monoclinic (P2₁/c) | 1D Chain |
| meso-Tartaric Acid | 200 | Mg(meso-tart) | Monoclinic (C2/c) | 3D Framework |
Gel Growth Techniques for Controlled Single Crystal Formation
Gel growth is a diffusion-based crystallization method that is particularly well-suited for growing high-quality single crystals of sparingly soluble compounds at ambient temperatures. nih.gov By suppressing convection, the gel medium allows for slow, controlled diffusion of reactants, leading to the formation of well-defined crystals. nih.gov This technique has been effectively used to produce magnesium tartrate crystals.
The most common approach is the single diffusion reaction technique, often carried out in borosilicate glass test tubes. rsc.org A silica (B1680970) gel is typically prepared by mixing an aqueous solution of sodium metasilicate (B1246114) with a solution of one of the reactants, for example, levo-tartaric acid. rsc.org After the gel sets, a solution of the second reactant, such as magnesium chloride, is carefully layered on top. The magnesium ions then diffuse slowly into the gel, reacting with the tartrate ions to form crystals of magnesium levo-tartrate. rsc.orgresearchgate.net The resulting crystals are often described as having a shiny white appearance and a spherulitic morphology. rsc.orgresearchgate.net Characterization by powder X-ray diffraction (XRD) has confirmed the crystalline nature and orthorhombic structure of these gel-grown crystals. rsc.org The technique also allows for the growth of doped crystals, such as magnesium-doped copper tartrate, by including a salt of the dopant metal in the supernatant solution. researchgate.net
Table 2: Typical Parameters for Gel Growth of Magnesium Levo-Tartrate Crystals This table is interactive. You can filter the data by entering values in the search boxes below each header.
| Parameter | Description | Typical Value/Reagent |
|---|---|---|
| Crystallization Method | Single Diffusion in Test Tube | --- |
| Growth Medium | Silica Gel | --- |
| Reactant in Gel | Levo-Tartaric Acid | 1 M Solution |
| Gelling Agent | Sodium Metasilicate | 1.05 specific gravity |
| Reactant in Supernatant | Magnesium Chloride | --- |
| Crystal Morphology | Spherulitic | --- |
| Crystal Color | Shiny White | --- |
| Crystal System | Orthorhombic | --- |
Wet Chemical Synthesis Strategies for Nanoparticulate Forms
Wet chemical synthesis provides a versatile and scalable route to produce materials in nanoparticulate form. This approach has been successfully applied to the synthesis of magnesium tartrate nanoparticles. nih.gov The method typically involves the reaction of aqueous solutions of precursors in a controlled environment.
In a representative synthesis, aqueous solutions of magnesium chloride (MgCl₂), tartaric acid, and sodium metasilicate are combined in the presence of a surfactant, such as Triton X-100. nih.gov The surfactant acts as a stabilizing agent, controlling the particle size and preventing agglomeration. The resulting nanoparticles can be harvested and characterized using various analytical techniques. Powder XRD analysis has shown that magnesium tartrate nanoparticles synthesized by this method possess an orthorhombic crystal structure, with average crystallite sizes calculated to be in the nanometer range (e.g., 40.35 nm by the Scherrer method). nih.gov Transmission electron microscopy (TEM) is used to study the particle size and morphology, while Fourier-transform infrared spectroscopy (FTIR) confirms the presence of key functional groups like C-H, O-H, and C=O. nih.gov Thermogravimetric analysis (TGA) indicates the thermal stability of the nanoparticles, showing decomposition at elevated temperatures. nih.gov
Table 3: Research Findings on Wet Chemical Synthesis of Magnesium Tartrate Nanoparticles This table is interactive. Click on the headers to sort the data.
| Parameter | Method/Instrument | Finding |
|---|---|---|
| Synthesis Method | Wet Chemical Precipitation | --- |
| Precursors | MgCl₂, Tartaric Acid, Sodium Metasilicate | --- |
| Surfactant | Triton X-100 | --- |
| Crystal System | Powder XRD | Orthorhombic |
| Average Crystallite Size | Scherrer Method | 40.35 nm |
| Average Crystallite Size | Williamson-Hall (W-H) Method | 10.90 nm |
| Functional Groups | FTIR Spectroscopy | C-H, O-H, C=O confirmed |
| Thermal Stability | TGA | Stable up to 213°C |
Role of Tartrate Derivatives as Chiral Precursors in Asymmetric Synthesis
The inherent and well-defined stereochemistry of tartaric acid and its derivatives makes them invaluable building blocks in the field of asymmetric synthesis. nih.govnih.gov As members of the "chiral pool," these readily available and inexpensive compounds provide a reliable source of chirality, allowing chemists to construct complex, stereochemically defined target molecules. nih.gov The two stereocenters in the tartrate backbone can be used to unambiguously set the stereochemistry in a new molecule. nih.gov
Tartrate derivatives, such as diethyl tartrate or diisopropyl tartrate, serve as versatile chiral precursors for a wide array of bioactive natural products. researchgate.netnih.gov For example, (+)-diethyl-L-tartrate has been used to construct the epoxide functionality during the total synthesis of PQ-8, a cytotoxic polyacetylene. nih.gov Similarly, (-)-diethyl-D-tartrate is the starting point for a synthetic route to nectrisine, a fungal metabolite, via the formation of lactam intermediates. nih.gov The synthesis of (+)-boronolide, a natural product effective against malaria, also begins with diethyl-D-tartrate. nih.gov These examples underscore the utility of tartrate-derived synthons in providing the chiral framework necessary for the synthesis of complex and medicinally important molecules. nih.govnih.gov
Table 5: Bioactive Molecules Synthesized Using Tartrate Derivatives as Chiral Precursors This table is interactive. Click on the headers to sort the data.
| Bioactive Molecule | Class | Chiral Precursor Used |
|---|---|---|
| PQ-8 | Cytotoxic Polyacetylene | (+)-Diethyl-L-tartrate |
| Nectrisine | Fungal Metabolite | (–)-Diethyl-D-tartrate |
| (+)-Boronolide | δ-Lactone Natural Product | Diethyl-D-tartrate |
| Secosyrin 1 | Furan-containing Natural Product | Diisopropyl-D-tartrate |
| (–)-Anisomycin | Antibiotic | Tartaric acid-derived amino polyol |
| (-)-Methyl Jasmonate | Plant Hormone | Tartaric acid-derived cyclopentenone |
Intercalation Chemistry with Chiral Tartrate Anions in Layered Materials
Intercalation chemistry involves the insertion of guest molecules or ions into the galleries of a host material with a layered structure. Layered double hydroxides (LDHs), also known as anionic clays, are a class of materials well-suited for this purpose. rsc.org LDHs consist of positively charged brucite-like layers, with the charge being balanced by interlayer anions and water molecules. youtube.com This structure allows for the exchange of the native anions with other desired anions, such as tartrate.
The intercalation of carboxylate anions like tartrate into LDHs can be achieved through various methods, including ion exchange. rsc.orgresearchgate.net A common procedure involves first preparing a carbonate-containing LDH precursor. This precursor is then dissolved by adding the desired carboxylic acid (in this case, tartaric acid), followed by precipitation of the tartrate-intercalated LDH by adjusting the pH. researchgate.net This method has been shown to produce materials containing only the target anion, free from carbonate contamination. Characterization by powder X-ray diffraction is used to confirm the intercalation by measuring the increase in the basal spacing (the distance between the layers). For instance, the intercalation of larger organic anions into the LDH galleries leads to a significant expansion of the interlayer distance compared to that of smaller inorganic anions like carbonate or chloride. researchgate.netnih.gov
Table 6: Properties of Tartrate-Intercalated Layered Double Hydroxides (LDHs) This table is interactive. You can filter the data by entering values in the search boxes below each header.
| Host Material | Intercalated Anion | Synthesis Method | Key Feature |
|---|---|---|---|
| Mg-Al LDH | Tartrate | Dissolution-Precipitation | Formation of pure phase, free of carbonate |
| Ni-Al LDH | Tartrate | Dissolution-Precipitation | Control over interlayer guest species |
| Zn-Al LDH | Tartrate | Dissolution-Precipitation | Anion exchange capability |
| Zn-Al LDH | Chloride (for comparison) | Anion Exchange | Smaller interlayer distance than carboxylates |
Advanced Structural Elucidation and Spectroscopic Characterization of Magnesium Bis R R,r Tartrate**
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials. By analyzing the pattern of diffracted X-rays, it is possible to deduce the arrangement of atoms within a crystal lattice.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Unit Cell Parameter Determination
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for identifying crystalline phases and determining the unit cell parameters of a powdered sample. Studies on magnesium L-tartrate crystals confirm its crystalline nature through the presence of sharp, well-defined diffraction peaks. ijirset.comresearchgate.net
Analysis of the PXRD pattern for magnesium tartrate tetrahydrate has shown that it crystallizes in an orthorhombic system. ijariie.comnih.gov The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal, have been determined from the diffraction data. ijariie.comnih.gov
| Parameter | Value | Crystal System |
|---|---|---|
| a | 9.1820 Å | Orthorhombic |
| b | 11.2062 Å | |
| c | 7.9529 Å |
The sharp peaks in the diffraction pattern are indicative of a well-ordered crystalline material. ijirset.comresearchgate.net This data is fundamental for quality control and for distinguishing between different crystalline forms or hydrates of the compound.
Single Crystal X-ray Diffraction for Absolute Structure and Coordination Geometry Determination
For an unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry, single-crystal X-ray diffraction is the definitive method. horiba.com This technique has revealed that the ostensibly simple system of magnesium tartrate possesses remarkable structural diversity, with at least nine crystalline modifications identified under different synthesis conditions. ias.ac.in
These structures include one-dimensional chains, two-dimensional layered polymers, and complex three-dimensional networks. ias.ac.in For instance, different hydrated forms of magnesium d-tartrate have been identified with distinct space groups, such as the layered structure Mg(d-tart)(H₂O)·1.5H₂O (P2₁2₁2₁) and the 3-D network Mg(d-tart)·1.5H₂O (C222₁). ias.ac.in
A critical aspect revealed by single-crystal XRD is the coordination geometry of the magnesium ion (Mg²⁺). In its complexes, Mg²⁺ typically prefers a six-coordinate octahedral geometry. researchgate.netresearchgate.net In the case of magnesium tartrate, the tartrate anion acts as a ligand, coordinating to the magnesium ion through the oxygen atoms of its carboxylate and hydroxyl groups. The remaining coordination sites around the magnesium center are typically occupied by water molecules. researchgate.netresearchgate.net The tartrate ligand can act in various coordination modes, including as a bidentate chelate, forming stable five-membered rings with the magnesium ion. researchgate.net This detailed structural information is crucial for understanding the stability and chemical properties of the compound.
Electron Diffraction (3D-ED or Micro-ED) for Sub-Micron Crystalline Material Analysis
Electron diffraction, including its three-dimensional variants like 3D-ED or Micro-ED, is a powerful technique for determining the crystal structure of materials that are too small for conventional single-crystal X-ray diffraction, often on the sub-micron scale. The technique works by directing a beam of electrons at the sample and analyzing the resulting diffraction pattern. While this method is highly valuable for nanocrystalline materials, a review of the available scientific literature indicates that specific studies utilizing 3D-ED or Micro-ED for the structural analysis of Magnesium bis(R-(R,R))-tartrate have not been reported. The application of this technique could, however, provide valuable insights into the crystallography of micro or nanocrystalline forms of this compound if they were to be synthesized.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. Each spectrum serves as a unique "fingerprint," providing detailed information about the functional groups present and their chemical environment, including how the tartrate ligand binds to the magnesium ion. nih.govnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Functional Group Assignment and Elucidation of Coordination Modes
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. The resulting spectrum provides a detailed fingerprint of the functional groups present. FTIR analysis of magnesium L-tartrate has been performed, typically in the 4000 cm⁻¹ to 400 cm⁻¹ range, to confirm the presence of the tartrate ligand and water of crystallization. ijirset.comresearchgate.net
The coordination of the tartrate ligand to the magnesium ion can be elucidated by shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups compared to free tartaric acid. The presence of coordinated water molecules is also readily identified.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3435 | O-H Stretching | Vibrations of hydroxyl groups and water of crystallization |
| ~1660 | C=O Stretching | Asymmetric stretching of the carboxylate group (COO⁻), shifted due to coordination with Mg²⁺ |
| ~1400 | C-O Stretching / O-H Bending | Symmetric stretching of the carboxylate group and in-plane deformation of O-H |
| ~1100 | C-O Stretching | Stretching of the alcoholic C-O bond |
| ~618 | C-H Bending / Metal-Oxygen | Out-of-plane bending of C-H and vibrations of the Mg-O bond |
These assignments confirm the key structural features of the compound, including the presence of hydroxyl and carboxylate groups and the coordination to the magnesium ion. ijirset.com
Raman Spectroscopy for Complementary Vibrational Fingerprinting
Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. horiba.com It is particularly sensitive to non-polar bonds and skeletal vibrations, making it an excellent tool for generating a complete vibrational fingerprint of a molecule. horiba.comresearchgate.net While extensive Raman data for magnesium tartrate is not as readily available as FTIR data, the principles of the technique and data from related tartrate compounds allow for a clear understanding of its utility.
The Raman spectrum of magnesium L-tartrate would be expected to show characteristic peaks corresponding to the internal vibrations of the tartrate ion. Key expected features include:
C-C and C-O Stretching: Strong bands related to the carbon skeleton and carboxylate groups.
C-H Stretching and Bending: Vibrations associated with the C-H bonds of the tartrate backbone.
Lattice Modes: In the low-frequency region (typically below 400 cm⁻¹), peaks corresponding to the collective vibrations of the crystal lattice would be observed, providing information about the crystalline structure. ias.ac.in
Studies on other crystalline tartrates, such as sodium and potassium tartrate, have successfully identified these different classes of vibrations. ias.ac.inias.ac.in The Raman spectrum serves as a unique identifier and can be used to study phase transitions, crystallinity, and polymorphism, complementing the information obtained from XRD and FTIR. horiba.com
Vibrational Circular Dichroism (VCD) for Conformational and Chiral Structural Analysis
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the three-dimensional structure and absolute configuration of chiral compounds in solution. For a molecule like Magnesium bis(R-(R,R))-tartrate, VCD is exceptionally valuable for probing the stereochemistry of the coordination complex.
The VCD spectrum arises from the coupling of vibrational motions with the molecule's electronic properties, making it highly sensitive to the spatial arrangement of atoms. In the case of this magnesium tartrate complex, VCD spectra would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the chiral tartrate ligands as they are perturbed by coordination to the magnesium ion. The specific pattern and sign of these VCD bands in the mid-infrared region (typically 950–1700 cm⁻¹) can be used as a fingerprint for the conformational and configurational structure of the complex. nih.gov
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons from a ground state to a higher energy excited state. While the magnesium ion (Mg²⁺) is itself electronically silent in the UV-Vis range due to its d⁰ configuration, the tartrate ligands possess chromophores (specifically the carboxylate groups) that absorb in the ultraviolet region.
The primary utility of UV-Vis spectroscopy for Magnesium bis(R-(R,R))-tartrate is to probe the coordination environment of the magnesium ion indirectly. The electronic transitions of the tartrate ligands are sensitive to their chemical environment. Upon coordination to the magnesium ion, the energy levels of the ligand's molecular orbitals are altered. This change is reflected in shifts in the wavelength of maximum absorbance (λmax) and/or changes in the molar absorptivity (ε) of the ligand's characteristic absorption bands. By monitoring these spectral changes during titration experiments, where a magnesium salt is added to a solution of tartaric acid or a tartrate salt, one can follow the formation of the complex and investigate its stoichiometry. While the absorption spectra may appear unstructured, analysis can reveal information about the species in solution. mdpi.com
Circular Dichroism (CD) Spectroscopy for Chiral Properties and Coordination Mode Definition
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. As a chiral complex, Magnesium bis(R-(R,R))-tartrate is CD-active. The technique is particularly powerful for defining the chiral properties and coordination mode of the complex in solution. Due to the inherent chirality of the (R,R)-tartrate ligands, CD spectroscopy can be used to study their interaction with metal ions. mdpi.com
Competition experiments, where other metal ions are introduced, can be monitored by CD spectroscopy to indirectly determine the stability constants of colorless complexes like those of Mg(II). mdpi.com This approach is valuable for characterizing the solution equilibria and confirming the formation of specific complex species in solution. mdpi.com Thus, CD spectroscopy serves as a crucial tool for confirming the formation of the chiral magnesium-tartrate species and providing insight into its specific coordination geometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-State ¹H and ¹³C NMR for Structural Elucidation of Derived Compounds
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. nih.gov For derived compounds of Magnesium bis(R-(R,R))-tartrate, ¹H and ¹³C NMR provide critical information on the molecular structure, connectivity, and environment of the hydrogen and carbon atoms within the tartrate ligands.
The ¹H NMR spectrum would show signals for the methine protons (-CH(O)-) of the tartrate backbone. The chemical shift and coupling constants of these protons are sensitive to the coordination of the carboxylate and hydroxyl groups to the magnesium center. For a symmetric bis-tartrate complex, one might expect a simplified spectrum. For instance, in related tartrate-containing complexes, the methine protons often appear as an AB system in the ¹H NMR spectrum, indicative of their diastereotopic nature within the chelate ring. cdnsciencepub.com
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carboxylate carbons (-COO⁻) and the hydroxyl-bearing methine carbons (-CH(O)-). The chemical shifts of these carbons are particularly informative about the coordination state. Upon coordination to Mg²⁺, the electron density around the carboxylate and hydroxyl groups changes, leading to a downfield or upfield shift of the corresponding ¹³C signals compared to the free tartrate ligand. researchgate.net Analysis of ¹H and ¹³C NMR data together allows for a detailed mapping of the ligand's structure in derived compounds. ethernet.edu.et
Table 1: Representative ¹H and ¹³C NMR Data for Tartrate-Related Compounds This table is interactive. You can sort and filter the data. Note: Data is illustrative, based on known chemical shifts for similar functional groups.
| Compound/Fragment | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Tartrate Ligand | ¹H | 3.5 - 4.5 | d or s | Methine protons (-CH(O)-). Shift depends on coordination. |
| Tartrate Ligand | ¹³C | 70 - 80 | - | Methine carbons (-CH(O)-). |
| Tartrate Ligand | ¹³C | 170 - 185 | - | Carboxylate carbons (-COO⁻). Shift is sensitive to binding. |
| Magnesium Taurate | ¹H | ~3.11 | m | Symmetrical multiplet for -CH₂- protons. |
| Magnesium Taurate | ¹³C | ~39.71 | - | H₂N-CH₂- carbon. |
| Magnesium Taurate | ¹³C | ~54.59 | - | -O₃S-CH₂- carbon. |
Solid-State ²⁵Mg NMR Spectroscopy for Magnesium Coordination Environment and Quadrupolar Interactions
Solid-state ²⁵Mg NMR spectroscopy is a powerful, albeit challenging, technique for directly probing the local environment of magnesium ions in solid materials. rsc.orgnih.gov The ²⁵Mg nucleus has a spin I = 5/2, which means it possesses an electric quadrupole moment. du.ac.in This moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction known as quadrupolar coupling. nih.govnmrwiki.org This interaction is highly sensitive to the symmetry of the magnesium coordination sphere and provides invaluable structural information. acs.org
The NMR spectrum of a quadrupolar nucleus like ²⁵Mg is often dominated by broad lineshapes resulting from the quadrupolar interaction. rsc.org Key parameters derived from a ²⁵Mg NMR spectrum include the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ). researchgate.net
Isotropic Chemical Shift (δiso): This parameter is sensitive to the coordination number and the nature of the coordinating atoms. Observed shifts for magnesium typically fall between -15 and +25 ppm, though the full range can approach 200 ppm. rsc.org
Quadrupolar Coupling Constant (CQ): This measures the strength of the interaction between the nuclear quadrupole moment and the EFG. Its value is directly related to the distortion of the magnesium coordination polyhedron from perfect cubic (e.g., octahedral or tetrahedral) symmetry. nih.gov A more distorted environment leads to a larger CQ value. libretexts.org
For Magnesium bis(R-(R,R))-tartrate, the magnesium ion is expected to be in an asymmetric environment, coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the two tartrate ligands. This would result in a significant quadrupolar interaction. Obtaining high-quality spectra often requires the use of very high magnetic fields (e.g., 21.1 T) to reduce the effects of second-order quadrupolar broadening and improve spectral resolution and sensitivity. rsc.orgresearchgate.net By analyzing the ²⁵Mg NMR lineshape, one can determine the CQ and δiso values, which in turn provide a detailed picture of the Mg²⁺ coordination geometry and symmetry in the solid state. nih.gov First-principles calculations are often used in conjunction with experimental data to refine the structural interpretation. rsc.orgresearchgate.net
Table 2: Typical ²⁵Mg NMR Parameters for Magnesium in Various Coordination Environments This table is interactive. You can sort and filter the data.
| Compound | Coordination Environment | δiso (ppm) | CQ (MHz) | Reference |
| MgO (Periclase) | Octahedral (cubic) | 25 | 0 | researchgate.net |
| Mg(OH)₂ (Brucite) | Distorted Octahedral | 10.0 | 3.08 | researchgate.net |
| Mg(OAc)₂·4H₂O | Octahedral | 7.9 | 4.60 | scispace.com |
| Mg(HCOO)₂·2H₂O | Octahedral | 13.9 / 11.2 | 4.80 / 4.05 | scispace.com |
| Mg(II) in Chlorophyll a | Square-Pyramidal | - | 12.9 | figshare.com |
| Mg(II) in MgPc·H₂O·Py | Square-Pyramidal | - | 13.0 | figshare.com |
Ultra-High Magnetic Field Experiments for Enhanced Sensitivity and Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy of the ²⁵Mg nucleus presents significant challenges due to its low natural abundance (10.00%), low gyromagnetic ratio, and quadrupolar nature (spin I = 5/2). huji.ac.il These factors result in inherently low sensitivity. rsc.org The advent of ultra-high magnetic field NMR spectrometers (≥ 21.1 T) has been instrumental in overcoming these limitations. rsc.org
Operating at higher magnetic fields yields substantial benefits for ²⁵Mg solid-state NMR (SSNMR) spectroscopy. The primary advantages include:
Enhanced Sensitivity: The population difference between spin energy levels increases with the magnetic field strength, leading to a significant boost in the NMR signal. nih.gov The signal-to-noise ratio is recognized to increase non-linearly with the applied magnetic field, B₀. nih.gov
Increased Resolution: The second-order quadrupolar interactions, which are a major source of line broadening for quadrupolar nuclei in non-symmetrical environments, are inversely proportional to the magnetic field strength. At ultra-high fields, the effects of this broadening are greatly reduced, leading to sharper spectral lines and improved resolution. rsc.org This allows for the more accurate determination of chemical shifts and quadrupole coupling parameters. rsc.org
Studies on various magnesium compounds at 21.1 T have demonstrated that previously unresolved or misinterpreted spectra obtained at lower fields can be clarified. rsc.org For magnesium cations in non-cubic environments, which is typical for coordination complexes like tartrates, quadrupolar effects dominate the ²⁵Mg spectra. rsc.org The use of ultra-high fields mitigates these effects, making it possible to study a wider range of magnesium-containing systems with greater precision. rsc.org
Table 1: Key Advantages of Ultra-High Field NMR for ²⁵Mg Spectroscopy
| Feature | Impact of Ultra-High Magnetic Field | Reference |
| Sensitivity | Significantly increased due to larger spin population differences. | nih.gov |
| Resolution | Improved due to the reduction of second-order quadrupolar broadening effects. | rsc.org |
| Accuracy | Enhanced precision in determining chemical shifts and quadrupole coupling constants. | rsc.org |
| Applicability | Allows for the study of a broader range of Mg compounds with complex coordination. | rsc.org |
Chemical Shift Anisotropy (CSA) Studies
Chemical Shift Anisotropy (CSA) arises because the magnetic shielding experienced by a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. nih.govnih.gov This anisotropy is a consequence of the non-symmetrical distribution of electrons around the nucleus. nih.gov The CSA tensor provides valuable information about the local electronic structure and bonding environment.
Research on a variety of magnesium compounds has shown that the chemical shift anisotropy for ²⁵Mg is typically rather small. rsc.org In many cases, the contribution of CSA to the spectra is not reliably detected, as the quadrupolar interactions are the dominant force shaping the resonance lines. rsc.org First-principles calculations of ²⁵Mg SSNMR parameters have corroborated these experimental findings, indicating that calculated quadrupolar interactions dominate the calculated anisotropy for the majority of magnesium compounds studied. Only in a limited number of materials has a measurable CSA been observed. Therefore, while CSA is a fundamental NMR parameter, its direct study in magnesium tartrate systems is challenging and often overshadowed by the significant quadrupolar effects. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Metal Oxidation States in Related Tartrate Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to chemical species that possess unpaired electrons. libretexts.org It is a powerful tool for investigating organic and inorganic radicals and, most notably, transition metal complexes. libretexts.orgnih.gov Since the Mg²⁺ ion in magnesium disodium (B8443419) bis(R-(R,R))-tartrate is a d⁰ metal ion, it is diamagnetic and therefore EPR-silent. However, EPR studies on related tartrate systems involving paramagnetic transition metals provide valuable insights into the coordination environment and electronic structure that the tartrate ligand can support.
EPR spectra of transition metal complexes can provide a wealth of information, including:
The oxidation state of the metal ion. nih.gov
The electronic structure of the complex. illinois.edu
Information about the ligands coordinated to the metal center. nih.gov
For instance, EPR spectroscopy has been used to characterize vanadium(V)-tartrate and vanadium(IV)-tartrate complexes in solution. scielo.br In another study, EPR, specifically electron spin echo envelope modulation spectroscopy, was employed to examine Mn²⁺-tartrate dehydrogenase-substrate complexes. nih.gov This analysis confirmed that Mn²⁺ binds at the enzyme's active site and revealed interactions with other cofactors, demonstrating the ability of EPR to probe the local environment of the metal ion within the tartrate complex. nih.gov The g-values and hyperfine coupling constants derived from EPR spectra are highly sensitive to the geometry and nature of the coordinating atoms, making EPR an indispensable tool for studying paramagnetic metal-tartrate systems. libretexts.orgiitb.ac.in
Elemental Composition Analysis by Energy Dispersive X-ray (EDAX) Spectroscopy
Energy Dispersive X-ray Spectroscopy (EDX or EDAX), often coupled with Scanning Electron Microscopy (SEM), is a standard analytical technique for determining the elemental composition of a material. taylorandfrancis.com The method involves bombarding a sample with an electron beam, which excites electrons in the sample's atoms. youtube.com When these electrons relax to their ground state, they emit X-rays with characteristic energies unique to each element. youtube.com
For the analysis of Magnesium disodium bis(R-(R,R))-tartrate, EDAX provides a semi-quantitative identification of the constituent elements. taylorandfrancis.com The resulting spectrum would display peaks corresponding to the elements present in the compound. The theoretical elemental makeup of the anhydrous form of the compound (C₈H₄MgNa₂O₁₂) would include Magnesium (Mg), Sodium (Na), Carbon (C), and Oxygen (O). EDAX analysis serves as a crucial verification step to confirm the presence of these expected elements and the absence of significant elemental impurities. researchgate.net Studies on other magnesium-containing compounds, such as talc (B1216) (a magnesium silicate), have utilized SEM/EDS to establish quantitative elemental ratios for identification purposes. nih.gov While EDAX has detection limits of around 0.1 weight percent and a quantification error of about ±1%, it is a rapid and effective tool for confirming elemental composition. youtube.com
Table 2: Expected Elemental Peaks in EDAX Spectrum of Anhydrous Magnesium Disodium Bis(R-(R,R))-tartrate**
| Element | Symbol | Expected Presence |
| Carbon | C | Yes |
| Oxygen | O | Yes |
| Sodium | Na | Yes |
| Magnesium | Mg | Yes |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Elucidating Decomposition Pathways and Stoichiometry Derivation
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques in thermal analysis that provide information about the thermal stability and composition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing thermal events like phase transitions and decompositions. abo.fi
The thermal decomposition of magnesium tartrate has been shown to occur in distinct stages. researchgate.net A typical analysis would reveal the following processes:
Dehydration: If the compound is in a hydrated form, an initial mass loss corresponding to the removal of water molecules occurs at lower temperatures. researchgate.netlabwrench.com For example, a gradual weight loss from ambient temperature to around 160°C can be attributed to the removal of residual or bound water. researchgate.net
Isomorphic Transformation: For magnesium tartrate precursors, a sharp endothermic peak around 190°C without a corresponding mass loss has been observed, indicating an isomorphic phase transformation. researchgate.net
Decomposition: At higher temperatures, the anhydrous tartrate complex undergoes decomposition. TGA curves for magnesium tartrate show significant weight loss stages. researchgate.net The process involves the breakdown of the organic tartrate moiety, releasing gaseous products such as H₂O, CO, and CO₂. researchgate.net
Final Residue Formation: The ultimate decomposition product is typically magnesium oxide (MgO). researchgate.netresearchgate.net The stoichiometry of the decomposition can be confirmed by comparing the experimental mass loss at each stage with the theoretical values calculated from the proposed decomposition pathway. For instance, the decomposition of magnesium carbonate, an intermediate in some thermal processes, occurs at temperatures above 350°C. researchgate.net
By combining TGA and DTA, a comprehensive picture of the thermal behavior of Magnesium disodium bis(R-(R,R))-tartrate can be constructed, confirming its stoichiometry (particularly its hydration state) and elucidating its decomposition mechanism. abo.fi
Table 3: Representative Thermal Decomposition Stages for a Metal Tartrate
| Temperature Range (°C) | Event | Technique | Observation |
| ~100 - 200 | Dehydration | TGA/DTA | Mass loss, Endothermic peak |
| ~190 | Phase Transition | DTA | Endothermic peak, no mass loss |
| > 350 | Decomposition of Anhydrous Salt | TGA/DTA | Significant mass loss, Exothermic/Endothermic peaks |
| > 500 | Final Residue Formation | TGA | Stable mass plateau (MgO) |
Computational Chemistry and Theoretical Modeling of Magnesium Bis R R,r Tartrate Systems**
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure of molecules. For a system like Magnesium disodium (B8443419) bis(R-(R,R))-tartrate, DFT calculations are crucial for predicting its three-dimensional geometry and fundamental electronic characteristics.
The process begins with structural optimization, where the spatial coordinates of all atoms are systematically adjusted to find the arrangement with the minimum total energy. This optimized geometry corresponds to the most stable structure of the molecule. Various functionals, such as M06-2X or B3LYP, combined with appropriate basis sets like 6-31+G(d), are used to perform these calculations researchgate.net. The choice of functional and basis set is critical for balancing computational accuracy and cost. For magnesium tartrate, the calculations would focus on the coordination environment of the Mg²⁺ ion, determining the precise bond lengths and angles between the magnesium center and the oxygen atoms of the tartrate ligands.
Once the optimized geometry is obtained, a wealth of electronic properties can be predicted. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule and identifies reactive sites for electrophilic and nucleophilic attack nih.gov.
Table 1: Predicted Structural and Electronic Properties from DFT Calculations This table presents hypothetical data typical of DFT outputs for a magnesium-organic complex.
| Parameter | Predicted Value | Unit | Significance |
|---|---|---|---|
| Geometric Parameters | |||
| Mg-O (carboxylate) Bond Length | 2.05 - 2.15 | Å | Describes the primary coordination sphere of the Mg²⁺ ion. |
| Mg-O (hydroxyl) Bond Length | 2.10 - 2.20 | Å | Indicates the nature of the interaction with hydroxyl groups. |
| O-Mg-O Bond Angle | 85 - 95 | Degrees | Defines the coordination geometry (e.g., octahedral). |
| Electronic Properties | |||
| HOMO Energy | -6.8 | eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.6 | eV | Indicator of chemical stability and reactivity. |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations, including Electronic Transitions and Luminescence
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is the workhorse method for computing and interpreting UV-Vis absorption spectra youtube.com. By calculating the response of the molecule to a time-dependent electric field, TD-DFT can predict the energies of electronic transitions from the ground state to various excited states nih.govyoutube.com.
For Magnesium disodium bis(R-(R,R))-tartrate, TD-DFT calculations would identify the specific wavelengths of light the molecule absorbs. Each predicted absorption corresponds to an electronic transition, characterized by its excitation energy and oscillator strength. The oscillator strength is a theoretical measure of the intensity of the absorption peak. These calculations can help assign the features observed in an experimental spectrum to specific molecular orbital transitions (e.g., n → π* or π → π*). However, it is known that standard TD-DFT can face challenges and produce significant errors for certain types of excitations, such as long-range charge-transfer states youtube.com.
While less common for simple magnesium complexes which are often not luminescent, TD-DFT can also be applied to model emission processes like fluorescence and phosphorescence. This involves optimizing the geometry of the first excited state and calculating the energy difference between the excited and ground states at that geometry, which corresponds to the emission energy.
Table 2: Hypothetical TD-DFT Results for Electronic Transitions This table shows representative data from a TD-DFT calculation, predicting the main electronic absorptions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.77 | 260 | 0.015 | n → π* |
| S₀ → S₂ | 5.39 | 230 | 0.250 | π → π* |
First-Principles Calculations for NMR Parameters (e.g., ²⁵Mg Absolute Shielding Constants and Quadrupolar Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. However, the ²⁵Mg isotope presents significant experimental challenges due to its low natural abundance (10.0%), small magnetogyric ratio, and a relatively large quadrupole moment rsc.org. First-principles calculations provide an indispensable tool for predicting ²⁵Mg NMR parameters and aiding in the interpretation of complex solid-state NMR spectra. rsc.orgrsc.org
Using methods based on DFT with periodic boundary conditions, such as the CASTEP code, it is possible to calculate the key NMR parameters for magnesium in a crystalline environment. rsc.orgresearchgate.net The two main parameters are:
²⁵Mg Absolute Shielding Constant (σ): This value relates to the magnetic field experienced by the nucleus, which is shielded by the surrounding electron density. Calculated absolute shielding values can be converted to the more commonly reported chemical shift (δ) by referencing them against a standard compound. rsc.org A strong correlation between calculated shielding constants and experimental chemical shifts demonstrates the predictive power of these computational methods. rsc.orgresearchgate.net
Quadrupolar Coupling Constant (Cₑ): As a quadrupolar nucleus (spin I = 5/2), ²⁵Mg interacts with the local electric field gradient (EFG) at its position. rsc.org This interaction is quantified by the Cₑ, which is highly sensitive to the symmetry of the magnesium ion's coordination environment. A more distorted, non-cubic environment leads to a larger Cₑ value and significant broadening of the NMR signal. rsc.orgresearchgate.net
These calculations provide deep insight into the relationship between the atomic-level structure and the resulting NMR spectrum. researchgate.net They can help assign signals in spectra of materials with multiple magnesium sites and clarify spectra that may be misinterpreted when recorded at lower magnetic fields. rsc.org
Table 3: Representative First-Principles ²⁵Mg NMR Parameters in Oxygen-Coordinated Environments Data in this table is based on typical values reported for magnesium compounds in similar coordination environments.
| Parameter | Typical Calculated Range | Unit | Significance |
|---|---|---|---|
| Isotropic Chemical Shift (δiso) | -15 to +25 rsc.orgresearchgate.net | ppm | Sensitive to the coordination number and type of ligands. |
| Absolute Shielding Constant (σiso) | 550 - 595 | ppm | The fundamental calculated value from which chemical shift is derived. |
| Quadrupolar Coupling Constant (Cₑ) | 2.0 - 5.0 | MHz | Measures the deviation from cubic symmetry at the Mg nucleus. |
Conformer Analysis and Intermolecular Interactions Modeling
The tartrate ligand is conformationally flexible due to rotation around its central C-C bond. This flexibility, combined with the various possible coordination modes to the metal ions (Na⁺ and Mg²⁺) and potential for extensive hydrogen bonding, means that Magnesium disodium bis(R-(R,R))-tartrate can likely exist in multiple stable or meta-stable conformations (conformers). The unexpected complexity and structural diversity observed even in simple magnesium tartrate systems highlight the importance of such analysis. figshare.com
Computational modeling is essential for exploring the potential energy surface of the compound to identify these different low-energy conformers. chemrxiv.org A comprehensive conformer search involves systematically rotating torsion angles and evaluating the energy of each resulting structure. This process reveals the relative stability of different conformers and the energy barriers for interconversion. chemrxiv.org
Furthermore, these models are used to analyze the network of non-covalent interactions that dictate the molecule's final structure and its packing in the solid state. These interactions include:
Coordination Bonds: The primary interactions between the Mg²⁺ cation and the oxygen atoms of the tartrate's carboxylate and hydroxyl groups.
Ionic Interactions: Electrostatic attraction between the Na⁺ and Mg²⁺ cations and the negatively charged carboxylate groups.
Hydrogen Bonding: Interactions involving the hydroxyl groups of the tartrate ligands, which can act as both donors and acceptors. These can be intramolecular (within a single tartrate unit) or intermolecular (between different tartrate units or with water molecules if present).
Understanding this complex interplay of forces is crucial for rationalizing the compound's structure and properties. farmaciajournal.com
Table 4: Key Intermolecular and Intramolecular Interactions for Modeling This table outlines the critical interactions that would be investigated in a computational analysis of the magnesium tartrate system.
| Interaction Type | Participating Groups | Relative Strength | Significance |
|---|---|---|---|
| Covalent/Ionic | |||
| Coordination Bond | Mg²⁺ ↔ ⁻OOC- ; Mg²⁺ ↔ -OH | Strong | Defines the primary structure of the complex. |
| Ionic Attraction | Na⁺ ↔ ⁻OOC- | Strong | Stabilizes charge and influences crystal packing. |
| Non-Covalent | |||
| Hydrogen Bond | -OH ↔ O=C- ; -OH ↔ ⁻OOC- | Moderate | Directs conformation and links molecules into a supramolecular network. |
Coordination Chemistry and Complex Formation Dynamics of Tartrate with Magnesium and Other Metal Ions
Chelation Behavior of Tartrate Ligands with Magnesium Centers
The interaction between tartrate ligands and magnesium(II) centers is characterized by the formation of chelate rings, which significantly enhances the stability of the resulting complexes. The tartrate ligand typically coordinates to the Mg²⁺ ion through its oxygen-containing functional groups.
The primary mode of chelation involves the carboxylate and α-hydroxy groups. This forms a five-membered chelate ring, a thermodynamically favorable arrangement. In many crystalline structures of magnesium tartrate, the magnesium ion is octahedrally coordinated (MgO₆). acs.org This coordination sphere is typically saturated by oxygen atoms from one or more tartrate ligands and water molecules. acs.org
Studies of various crystalline forms of magnesium tartrate reveal diverse chelation and bridging behaviors. For instance, in dimeric structures, tartrate ligands can bridge two magnesium centers. acs.org The magnesium ions are generally found in an octahedral geometry, with Mg-O bond distances to the alkoxy groups often being longer than those to the carboxylate groups. acs.org In a high pH environment, characteristic of systems containing MgO, the tartaric acid is fully deprotonated, enhancing its ability to form complexes with metal ions like Mg²⁺. mdpi.com This interaction can influence the hydration and dissolution processes of magnesium-containing materials. mdpi.com
The versatility of the tartrate ligand's binding modes is a key factor in the structural diversity observed in magnesium tartrate compounds. acs.org Not all potential donor atoms on the tartrate ligand may coordinate to the metal center in every case; some carboxylate oxygens can remain uncoordinated or "dangling," which can influence the dimensionality and morphology of the resulting structure. acs.org
Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) with Chiral Tartrates
Chiral tartrates are highly effective building blocks for creating one-, two-, and three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). The stereochemistry of the tartrate ligand (D-, L-, or meso-) plays a critical role in directing the final architecture of the network.
With magnesium, hydrothermal synthesis using different tartaric acid isomers and temperatures has produced a variety of structures. acs.org For example:
Reactions with D,L-tartaric acid at lower temperatures (100 °C) can yield molecular dimers, while at slightly higher temperatures (125-150 °C), a two-dimensional (2D) coordination polymer may form. acs.org
Using enantiopure D-tartaric acid under similar conditions can result in more condensed structures, such as layered (2D) and three-dimensional (3D) networks. acs.org
The achiral meso-tartrate (B1217512) has been shown to form one-dimensional (1D) chains and 3D frameworks depending on the synthesis temperature. acs.org
This demonstrates that both the ligand's chirality and the reaction conditions are crucial in determining the dimensionality and structure of the resulting magnesium-tartrate CPs. acs.org
The use of chiral tartrates extends to a wide range of other metal ions, particularly lanthanides (Ln), leading to CPs and MOFs with interesting properties. Hydrothermal reactions of lanthanide nitrates with chiral tartaric acid have yielded both 2D and 3D frameworks. researchgate.net The specific structure often depends on the ionic radius of the lanthanide ion and the reaction conditions. These materials are of interest for their potential applications in areas like luminescence and magnetism. researchgate.net
| Metal Ion | Tartrate Isomer | Resulting Structure Type | Dimensionality | Reference |
| Magnesium | D,L-Tartrate | Coordination Polymer | 2D | acs.org |
| Magnesium | D-Tartrate | Coordination Polymer | 3D | acs.org |
| Magnesium | meso-Tartrate | Coordination Polymer | 1D & 3D | acs.org |
| Lanthanides (La, Nd, Sm) | D,L-Tartrate | Coordination Polymer | 1D Chain | researchgate.net |
| Lanthanides (Eu, Tb, Dy) | D-Tartrate | Coordination Polymer | Not Specified | researchgate.net |
| Cerium(III) | L- or D-Tartrate | MOF | Not Specified | researchgate.net |
Investigation of Metal-Oxygen Coordination and Hydrated Structural Motifs
In magnesium tartrate complexes, the magnesium ion is consistently found in an octahedral coordination environment, surrounded by six oxygen atoms (an MgO₆ octahedron). acs.org These oxygen atoms are provided by the carboxylate and hydroxyl groups of the tartrate ligands, as well as by water molecules. acs.org The incorporation of water molecules is a common and structurally significant feature, leading to hydrated structural motifs.
A detailed look at the coordination reveals specific patterns:
Coordinated Water: Water molecules directly bond to the magnesium ion, completing its coordination sphere. In one structure, the MgO₆ octahedron involves one coordinated water molecule. acs.org
Mg-O Bond Distances: Crystallographic data show that the bond lengths between magnesium and the oxygen atoms of the tartrate ligand can vary. It has been noted that Mg-O distances involving the alkoxy (hydroxyl) oxygens are sometimes longer than those involving the carboxylate oxygens. acs.org
The table below summarizes the coordination environment in a representative magnesium tartrate structure.
| Structural Feature | Description | Reference |
| Metal Center | Magnesium (Mg²⁺) | acs.org |
| Coordination Geometry | Octahedral (MgO₆) | acs.org |
| Coordinating Groups | Carboxylate oxygens, Alkoxy (hydroxyl) oxygens, Water molecules | acs.org |
| Hydration | Structures contain both coordinated and lattice water molecules | acs.org |
Stability and Speciation of Magnesium Tartrate Complexes in Aqueous and Non-Aqueous Solutions
The formation and stability of magnesium tartrate complexes in solution are governed by factors such as pH and the concentration of the reactants. In aqueous solutions, an equilibrium exists between the free ions (Mg²⁺ and tartrate) and the various complexed species.
The strength of the complexation between magnesium and a chelating agent can be expressed using stability constants. While specific stability constants for magnesium tartrate are not readily found in the provided search results, the general principles of chelation chemistry apply. The formation of Mg-citrate complexes, which are structurally similar, is negligible at pH values below 5, and the stability of these complexes is considered low across the entire pH range. researchgate.net It is likely that magnesium tartrate complexes exhibit similar pH-dependent stability.
In high pH environments, tartaric acid exists in its fully dissociated form (C₄H₄O₆²⁻), which is conducive to forming complexes with Mg²⁺ ions. mdpi.com The speciation—the distribution of a chemical element among its various chemical forms—of magnesium tartrate in solution is therefore highly dependent on the pH. As the pH changes, the protonation state of the tartrate ligand changes, affecting its ability to bind to magnesium.
The interaction is strong enough to influence other chemical processes. For instance, the chelation of Mg²⁺ by tartrate can prevent the precipitation of magnesium hydroxide (B78521) from solution by forming stable, soluble complexes. mdpi.com This principle is relevant in various industrial and chemical applications where controlling metal ion activity is crucial.
Chirality and Stereochemistry in Magnesium Bis R R,r Tartrate Research**
Enantiomeric Recognition and Resolution Strategies Utilizing Tartrate Ligands
Enantiomeric recognition is the process by which a chiral entity interacts differently with the two enantiomers of a racemic mixture. Tartrate ligands excel in this capacity, primarily through the formation of diastereomeric salts. When a racemic mixture of a base (e.g., an amine) is treated with an enantiomerically pure acid like (R,R)-tartaric acid, two diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govchiralpedia.com This classical method, pioneered by Pasteur, remains a cornerstone of industrial chiral resolution. nih.gov
Modern strategies have expanded on this principle. Tartaric acid derivatives are commonly used as chiral selectors in enantioselective liquid-liquid extraction (ELLE) processes. nih.gov For instance, (+)-diisopropyl L-tartrate has been employed as a chiral selector to resolve enantiomers in deep eutectic solvents (DESs), highlighting the ongoing innovation in tartrate-based resolution techniques. nih.gov The ability of tartrate's hydroxyl and carboxyl groups to form specific hydrogen bonds and coordinate with metal ions is crucial for creating the distinct diastereomeric interactions necessary for effective recognition and separation. nih.gov
Diastereoselective Synthesis Mediated by Tartrate Derivatives
Tartrate derivatives are widely employed as chiral auxiliaries and building blocks to control the stereochemical outcome of chemical reactions, a process known as diastereoselective synthesis. sigmaaldrich.com By temporarily incorporating the tartrate moiety into a reactant, its chiral environment directs the formation of new stereocenters with a high degree of selectivity.
Key applications include:
Asymmetric Synthesis of Azasugars: A highly diastereoselective synthesis of an enantio-enriched pyrrolidinone, a key building block for pyrrolidine (B122466) azasugars, was achieved using a derivative of O,O'-dibenzyltartarimide. researchgate.net
Synthesis of Bioactive Molecules: L-tartaric acid is a common chiral precursor for establishing the correct stereochemistry of vicinal hydroxyl groups in natural products. nih.gov For example, it was instrumental in the synthesis and elucidation of the absolute stereochemistry of cytotoxic polyacetylene compounds and (+)-koninginin D. nih.gov
Stereoselective Alkylation: The lithium enolate of a complex tartrate-derived dioxane dithiocarboxylate undergoes stereoselective alkylation to create two new stereogenic centers with a defined cis stereochemistry. nih.gov
These examples underscore the versatility of tartrates in guiding reactions to produce a specific diastereomer, which is often a critical step in the total synthesis of complex chiral molecules. nih.govresearchgate.net
Advanced Chromatographic Techniques for Chiral Separation (HPLC, GC, SFC, CE, LC-MS)
Chromatography is a powerful and widely used method for separating enantiomers. chiralpedia.com Advanced techniques offer high efficiency and sensitivity for both analytical and preparative-scale separations. numberanalytics.com Tartaric acid and its derivatives play a role in these techniques, either as the analyte being separated or as a component of the chiral stationary phase (CSP) that enables the separation.
The primary chromatographic methods for chiral separation include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). chiralpedia.com The separation relies on the differential interaction between the enantiomers and a chiral environment, most often a CSP. chiralpedia.com
| Technique | Principle for Chiral Separation | Role/Example of Tartrate Derivatives |
| HPLC | High-Performance Liquid Chromatography uses a liquid mobile phase and a column packed with a Chiral Stationary Phase (CSP). Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP. chiralpedia.com | Tartrate derivatives can be incorporated into CSPs. Additionally, anion-exchanger CSPs, such as CHIRALPAK QN-AX, are used to separate acidic compounds like 2,3-Dibenzoyl-DL-tartaric acid. chiraltech.com |
| GC | Gas Chromatography separates volatile compounds in the gas phase. Chiral separation is achieved using a capillary column coated with a chiral stationary phase. | Tartaric acid amides and imides have been used as chromatographic column packing materials. researchgate.net |
| SFC | Supercritical Fluid Chromatography uses a supercritical fluid (often CO₂) as the mobile phase. It combines advantages of both GC and HPLC and is known for fast, efficient separations. chiralpedia.comnumberanalytics.com | SFC is increasingly used for chiral separations. numberanalytics.com Anion-exchanger columns like CHIRALPAK QN-AX and QD-AX have been successfully applied in SFC for the enantiomeric separation of acidic compounds, including tartaric acid derivatives. chiraltech.com |
| CE | Capillary Electrophoresis separates ions based on their electrophoretic mobility in a capillary. Chiral selectors can be added to the buffer to achieve separation. | Chiral Capillary Electrochromatography (CEC) is an emerging technique that uses a chiral stationary phase and electroosmotic flow to separate enantiomers. numberanalytics.com |
| LC-MS | Liquid Chromatography-Mass Spectrometry combines the separation power of LC with the detection sensitivity and selectivity of mass spectrometry. | This combination is particularly useful for analyzing complex mixtures. Chiral SFC-MS is a developing technique that leverages the advantages of SFC with MS detection for chiral analysis. numberanalytics.com |
This table provides a summary of advanced chromatographic techniques and their application in chiral separation, with specific relevance to tartrate compounds.
Chiral Catalysts and Auxiliaries Derived from Tartaric Acid and its Derivatives
Tartaric acid is a quintessential example of a "chiral pool" starting material—an inexpensive, enantiomerically pure natural product that serves as a building block for more complex chiral molecules. nih.govnih.gov Its derivatives are used extensively as chiral ligands for metal-catalyzed reactions and as chiral auxiliaries. nih.govsigmaaldrich.com
Chiral Catalysts: Tartrate-derived ligands are famous for their role in asymmetric catalysis. The most notable example is the Sharpless asymmetric epoxidation, where diethyl tartrate is used as a chiral ligand in a titanium-catalyzed reaction to convert allylic alcohols to epoxides with very high enantioselectivity. This reaction revolutionized asymmetric synthesis. More recently, chiral carbon nanodots fabricated using tartaric acid have shown excellent performance in catalyzing enantioselective ring-opening reactions. rsc.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. sigmaaldrich.com After the reaction, the auxiliary is removed, having imparted its chirality to the product. Tartaric acid is an efficient chiral auxiliary for the asymmetric synthesis of compounds like 2-alkyl-2-arylacetic acids. scilit.com Tartrimides (derivatives of tartaric acid) have also been synthesized and investigated for various applications. researchgate.netresearchgate.net
The utility of tartaric acid in this context stems from its C₂ symmetry and the strategic placement of functional groups (carboxyls and hydroxyls) that can coordinate to metals or direct reaction pathways through non-covalent interactions. researchgate.net
Applications in Asymmetric Catalysis and Material Science
Magnesium-Catalyzed Asymmetric Reactions for Chiral Scaffold Synthesis
Magnesium(II) catalysts are increasingly recognized for their utility in asymmetric reactions designed to produce important chiral scaffolds. nih.gov As an abundant, inexpensive, and non-toxic metal, magnesium offers a sustainable alternative to many transition metal catalysts. nih.govacs.org Chiral magnesium complexes, often generated in situ, have been successfully employed in a variety of transformations, including aldol (B89426) additions, conjugate additions, and ring-opening reactions, to construct optically active motifs that are core components of natural products and classic chiral ligands. nih.govresearchgate.net
The general strategy involves the use of a chiral ligand that coordinates to the Mg(II) center, creating a chiral environment that directs the approach of the reactants. This leads to the preferential formation of one enantiomer of the product. While tartrate itself is a key chiral ligand, much of the foundational work in magnesium catalysis has utilized other sophisticated ligands, such as chiral N,N'-dioxides or BINOL-derived phosphates, to achieve high levels of stereocontrol. acs.orgacs.org For instance, the conjugate addition of β-ketoamides to vinylazaarenes has been achieved with excellent enantioselectivity using a chiral N,N'-dioxide/Mg(OTf)₂ complex. acs.org Similarly, chiral magnesium BINOL phosphate (B84403) catalysts have proven effective in the enantioselective phosphination of imines and the desymmetrizative ring expansion of vinylcyclobutanols. nih.govnih.gov These examples demonstrate the power of Mg(II) catalysis in creating complex stereocenters, including all-carbon quaternary centers, with high fidelity. acs.orgnih.gov
Table 1: Examples of Mg-Catalyzed Asymmetric Reactions This table is interactive. You can sort and filter the data.
| Reaction Type | Chiral Ligand Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Conjugate Addition | N,N'-Dioxide | 2-Vinylpyridine, β-Ketoamide | Chiral Azaarene | Up to 99% | acs.org |
| Phosphination of Imines | BINOL Phosphate | N-Benzhydryl Imine, Diphenylphosphine Oxide | α-Amino Phosphine Oxide | Up to 93% | nih.gov |
| Ring Expansion | BINOL Phosphate | 1-Vinylcyclobutanol | Tetrasubstituted Cyclopentanone | Up to 99% | nih.gov |
| Thia-Michael Addition | ProPhenol | α,β-Unsaturated Ketones, Thiols | β-Ketosulfide | Up to 99% | dntb.gov.ua |
| Direct Aldol Addition | (R)-BINOL | Aldehydes, Ethyl Diazoacetate | α-Diazo-β-hydroxy-ester | Up to 99% | nih.gov |
Role of Tartrate-Based Ligands in Enantioselective Catalysis
Tartrate-based ligands are fundamental in enantioselective catalysis due to their ready availability from the chiral pool, their C₂-symmetric backbone, and the presence of multiple coordination sites (two carboxylates and two hydroxyl groups). These features allow them to form well-defined, stable chelate structures with metal ions, including magnesium. nih.gov When a tartrate ligand coordinates to a magnesium center, it creates a rigid chiral pocket around the metal's active site. This steric and electronic environment is crucial for differentiating between the two prochiral faces of a substrate or the two enantiomers of a racemic reagent, thereby inducing high enantioselectivity in the catalyzed reaction.
The effectiveness of a catalyst often depends on the formation of a specific, well-organized transition state. In magnesium-catalyzed reactions, the tartrate ligand helps to pre-organize the substrates by coordinating to both the magnesium ion and potentially interacting with the substrates through hydrogen bonding. This network of interactions lowers the energy of the transition state for the formation of one enantiomer while raising it for the other. While complex BINOL-derived phosphates have shown great success, the principles of creating a rigid chiral environment are directly applicable to tartrate systems. acs.orgacs.org The catalytic cycle in these systems often involves the displacement of weakly bound solvent molecules by the substrate, its activation by the Lewis acidic Mg(II) center, and the subsequent stereoselective bond formation. nih.gov
Chiral Coordination Polymers and MOFs in Heterogeneous Catalysis
Chiral coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. When chiral ligands like tartaric acid are used, the resulting frameworks can be chiral and porous, making them highly attractive for applications in heterogeneous asymmetric catalysis. nih.gov Magnesium tartrate is an excellent candidate for forming such structures, given the strong affinity of the hard Mg²⁺ ion for the hard oxygen donors of the carboxylate and hydroxyl groups. nih.gov
Research has shown that magnesium tartrate can form a variety of crystalline structures, including layered three-dimensional (3-D) networks, depending on the stereochemistry of the tartaric acid used (D-, L-, or meso) and the synthesis conditions. nih.gov These materials possess chiral channels and cavities whose surfaces are decorated with the functional groups of the tartrate ligand. These chiral surfaces can act as selective catalytic sites.
A key advantage of using MOFs as heterogeneous catalysts is the ease of separation of the catalyst from the reaction mixture and its potential for recycling and reuse without significant loss of activity. nih.gov A magnesium-based MOF, constructed with a different carboxylate ligand (pyrazole-3,5-dicarboxylate), has been shown to efficiently catalyze aldol condensation reactions in a heterogeneous medium. nih.govresearchgate.net This demonstrates the potential of magnesium-based MOFs in catalysis. The ordered, crystalline nature of MOFs allows for a more uniform distribution of active sites compared to amorphous supports, which can lead to higher selectivity and activity.
Precursor Chemistry for Advanced Material Synthesis
Magnesium tartrate serves as an effective precursor for the synthesis of magnesium oxide (MgO) nanoparticles and nanostructures through thermal decomposition. nih.gov The sol-gel method, using magnesium acetate (B1210297) and tartaric acid as starting materials, can produce a magnesium tartrate precursor gel. nih.gov Subsequent calcination (thermal decomposition) of this precursor at elevated temperatures leads to the formation of MgO.
The thermal decomposition process can be monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For a magnesium tartrate precursor, the TGA curve typically shows two main weight loss stages. The first, occurring around 200-300°C, corresponds to dehydration, while the second, more significant weight loss at approximately 400-500°C, is attributed to the decomposition of the anhydrous magnesium tartrate into magnesium oxide with the release of CO, CO₂, and H₂O. nih.gov The final product is highly crystalline and pure MgO. nih.gov The properties of the resulting MgO nanoparticles, such as crystallite size and morphology, can be controlled by adjusting the calcination temperature and duration. ijesi.orguprp.edu This method offers a simple and cost-effective route to produce high-purity MgO nanostructures, which have applications in catalysis, ceramics, and as antibacterial agents. nih.govijesi.orgmdpi.com
Table 2: Thermal Decomposition of Magnesium Tartrate Precursor for MgO Synthesis This table is interactive. You can sort and filter the data.
| Precursor | Synthesis Method | Decomposition Stage | Temperature Range (°C) | Process | Resulting Material | Reference |
|---|---|---|---|---|---|---|
| Magnesium Tartrate | Sol-Gel | 1 | 200 - 300 | Dehydration | Anhydrous Mg Tartrate | nih.gov |
| Magnesium Tartrate | Sol-Gel | 2 | 400 - 500 | Decomposition | MgO Nanoparticles | nih.gov |
Non-linear optical (NLO) materials are essential for advanced photonic and optoelectronic technologies, including optical switching and frequency conversion. researchgate.net Organic and semi-organic crystals are of particular interest due to their potentially high optical nonlinearities. nih.govresearchgate.net The combination of an organic ligand with a metal can lead to materials with enhanced NLO properties.
Single crystals of magnesium L-tartrate have been successfully grown and characterized for their NLO properties. researchgate.net Grown from an aqueous solution by the slow evaporation method, these crystals exhibit significant second harmonic generation (SHG) efficiency. researchgate.net Studies have shown that the NLO efficiency of magnesium tartrate crystals is higher than that of potassium dihydrogen phosphate (KDP), a widely used inorganic NLO material. researchgate.net The optical transparency of these crystals, determined by UV-Vis-NIR spectroscopy, is a crucial parameter for their application in optical devices. researchgate.net The enhanced NLO response in such metal-organic complexes is attributed to the interaction between the metal ion and the conjugated electron system of the organic ligand, which in this case is the tartrate molecule. researchgate.net This research highlights the potential of magnesium tartrate derivatives in the development of new, efficient materials for photonic applications. researchgate.net
Ferroelectric and piezoelectric materials, which exhibit spontaneous electric polarization and generate a voltage in response to mechanical stress, respectively, are critical components in sensors, actuators, and memory devices. ijraset.com The piezoelectric effect is often found in crystals with a non-centrosymmetric structure. nih.gov
Certain tartrate salts are famous for their piezoelectric properties, most notably Rochelle salt (sodium potassium tartrate). researchgate.net The tartrate molecule's inherent chirality and ability to form non-centrosymmetric crystal lattices are key to this behavior. While direct research on the piezoelectric properties of pure magnesium tartrate is not extensively documented in the provided results, the fundamental properties of the tartrate ligand suggest potential in this area. The study of related compounds, such as magnesium chloride-doped triglycine (B1329560) sulphate (TGS) single crystals, shows how doping with magnesium can influence dielectric properties and ferroelectric transition temperatures. semanticscholar.org Given that tartrate-based crystals can exhibit piezoelectricity and that magnesium ions can be incorporated into ferroelectric lattices, the synthesis and characterization of magnesium tartrate complexes for these applications represent a plausible area for future research.
Design of Porous Frameworks for Adsorption and Separation Research
The development of porous materials for applications in adsorption and separation has garnered significant scientific interest. Within this field, metal-organic frameworks (MOFs) have emerged as a promising class of materials due to their high porosity, tunable pore sizes, and functionalizable structures. Magnesium-based MOFs, in particular, are attractive due to the low cost, low toxicity, and lightweight nature of magnesium. The use of chiral ligands, such as tartaric acid, can introduce chirality into the framework, opening up possibilities for enantioselective separations.
Research into magnesium tartrate systems has revealed a remarkable structural diversity, with the ability to form various crystalline coordination polymers, some of which possess porous, three-dimensional networks. acs.org The specific architecture of these frameworks is highly dependent on synthetic conditions such as temperature and the stereochemistry of the tartaric acid ligand used. acs.org
Detailed investigations into the hydrothermal reactions between magnesium salts and different isomers of tartaric acid (d, l, and meso) have led to the characterization of nine distinct crystalline modifications of magnesium tartrate. acs.org These studies demonstrate that the dimensionality of the resulting coordination polymer and its hydration state are intricately linked to the reaction temperature, with higher temperatures generally favoring more condensed and less hydrated structures. acs.org
For instance, the reaction with d-tartaric acid at 100 °C yields a layered material, Mg(d-tart)(H₂O)·1.5H₂O, while at higher temperatures (125-150 °C), a three-dimensional network, Mg(d-tart)·1.5H₂O, is formed. acs.org Dehydration of the layered structure also leads to an anhydrous 3-D coordination polymer, Mg(d-tart). acs.org The formation of these 3-D frameworks is critical for creating robust porous materials suitable for adsorption and separation applications. The inherent chirality of the d-tartrate ligand is imparted to the resulting frameworks, making them potential candidates for chiral separations. researchgate.netrsc.org
While much of the research on magnesium-based MOFs for gas separation has focused on frameworks with other linkers, such as Mg-MOF-74 (also known as CPO-27-Mg), which exhibits high carbon dioxide uptake, the fundamental principles of framework design and gas-solid interactions are broadly applicable. elsevierpure.comencyclopedia.pub The presence of open metal sites and the specific pore chemistry within the framework are key determinants of the material's adsorption properties. rsc.org In magnesium tartrate frameworks, the carboxylate and hydroxyl groups of the tartrate ligand, along with the magnesium centers, provide potential interaction sites for guest molecules.
The following tables summarize the key structural features of various magnesium tartrate crystalline phases and the adsorption performance of a benchmark magnesium-based MOF, highlighting the data-driven approach to designing porous frameworks for adsorption and separation.
Table 1: Structural Data of Selected Magnesium Tartrate Crystalline Phases
| Compound | Formula | Crystal System | Space Group | Dimensionality |
| 1 | Mg(d,l-tart)(H₂O)₂·3H₂O | Orthorhombic | Pban | 0D (Dimer) |
| 2 | Mg(d,l-tart)(H₂O)·3H₂O | Monoclinic | P2/c | 2D |
| 3 | Mg(d-tart)(H₂O)·1.5H₂O | Orthorhombic | P2₁2₁2₁ | 2D |
| 4 | Mg(d-tart)·1.5H₂O | Orthorhombic | C222₁ | 3D |
| 5 | Mg(d-tart) | Orthorhombic | I222 | 3D |
| 9 | Mg(meso-tart) | Monoclinic | C2/c | 3D |
This table is based on data from the hydrothermal synthesis of magnesium tartrates. acs.org
Table 2: Adsorption Data for Mg-MOF-74 at 298 K and 1 bar
| Gas | Adsorption Capacity (mmol/g) | Adsorption Capacity (wt.%) |
| CO₂ | 8.61 | 37.8 |
| CH₄ | 1.05 | 1.7 |
This table presents the adsorption performance of Mg-MOF-74, a benchmark magnesium-based MOF, for comparison. elsevierpure.com
The research on magnesium tartrate coordination polymers demonstrates the successful design of porous frameworks with varying dimensionalities and chiral properties. acs.org While extensive studies on the adsorption and separation performance of these specific magnesium tartrate frameworks are still emerging, the structural data provides a solid foundation for future research into their potential applications, particularly in the area of chiral separations. The principles learned from other high-performing magnesium MOFs can guide the evaluation and functionalization of these tartrate-based materials to optimize their performance for specific adsorption and separation challenges. nih.govmdpi.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Magnesium bis(R-(R,R))-tartrate
The quest for greener and more efficient methods to synthesize chiral magnesium tartrates is a paramount focus of current research. Traditional synthetic approaches are being re-evaluated to minimize environmental impact and enhance economic viability. Key areas of development include:
Mechanochemistry: This solvent-free or minimal-solvent technique, involving the grinding of solid reactants, presents a highly sustainable alternative to conventional solution-based syntheses. Its application to chiral magnesium tartrates could significantly reduce waste generation.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve energy efficiency. This method has shown promise in accelerating the formation of magnesium tartrate and other metal tartrates.
Alternative Solvents: Research is actively exploring the use of environmentally benign solvents like water and ionic liquids to replace traditional organic solvents, with aqueous synthesis being particularly attractive for its low cost and minimal environmental footprint.
Control of Crystallinity and Morphology: A critical challenge lies in controlling the crystal structure and particle size of the final product, as these properties dictate the material's performance. Researchers are investigating the use of additives and modulators during crystallization to achieve precise control over these parameters.
Advanced Spectroscopic and Imaging Techniques for In-Situ Mechanistic Studies
A fundamental understanding of the formation mechanisms of chiral magnesium tartrate complexes is essential for optimizing their synthesis and designing new materials. Advanced analytical techniques are being employed to study these processes in real-time:
In-Situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: These powerful techniques allow for the real-time monitoring of crystal structure evolution during synthesis, providing insights into the formation of amorphous precursors, nucleation, and crystal growth kinetics.
Vibrational Spectroscopy: In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy are utilized to track changes in the coordination environment of the magnesium ion and the tartrate ligand, helping to elucidate reaction mechanisms and identify key intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly the challenging 25Mg solid-state NMR, offers direct information about the local structure and coordination environment of magnesium within the complex.
Advanced Imaging: High-resolution transmission electron microscopy (HR-TEM) and atomic force microscopy (AFM) provide nanoscale visualization of crystal morphology and growth, offering crucial information on how synthesis conditions influence the final crystal structure.
Integration of Computational and Experimental Methodologies for Rational Design of Chiral Magnesium Complexes
The synergy between computational modeling and experimental work is accelerating the rational design of chiral magnesium complexes with bespoke properties. This integrated approach allows for a more efficient and targeted research process:
Density Functional Theory (DFT): DFT calculations are instrumental in predicting the geometric and electronic structures of magnesium tartrate complexes, as well as their spectroscopic characteristics. This allows for the virtual screening of potential synthetic pathways and the prediction of the most stable crystal structures.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of these complexes in various environments, aiding in the study of self-assembly, chiral recognition mechanisms, and molecular transport phenomena.
Predictive Power: The combination of computational predictions with experimental validation is a powerful strategy. For instance, predicting chiroptical properties like circular dichroism spectra with DFT and then confirming them experimentally can validate the predicted structures and accelerate the discovery of new materials.
Exploration of New Catalytic Transformations and Material Functionalities in Tartrate-Based Systems
Researchers are expanding the application portfolio of tartrate-based magnesium complexes beyond their established role in chiral separations. The inherent chirality of the tartrate ligand is being harnessed for a variety of new functions:
Asymmetric Catalysis: The chiral environment within magnesium tartrate-based materials makes them promising candidates for use as catalysts or catalyst supports in enantioselective synthesis, promoting the formation of a specific enantiomer.
Gas Storage and Separation: The porous nature and high surface area of certain magnesium tartrate structures are being explored for applications in gas storage and selective separation, with a particular interest in carbon dioxide capture.
Biomedical Applications: The biocompatibility of magnesium and tartaric acid opens doors for their use in the biomedical field, such as in drug delivery systems where the material's chirality could influence drug release and efficacy.
Hybrid Materials: The development of hybrid materials that integrate magnesium tartrate with other functional components, like magnetic nanoparticles or luminescent agents, is paving the way for multifunctional materials for applications in targeted therapies and bioimaging.
Design of Multi-Functional Chiral Materials Exhibiting Synergistic Properties
A significant frontier in this field is the creation of multi-functional chiral materials that combine several properties to achieve synergistic effects. This innovative approach aims to develop "smart" materials with enhanced capabilities:
Mixed-Metal Tartrate Frameworks: The incorporation of a second metal ion alongside magnesium can introduce new functionalities. For example, adding a luminescent lanthanide ion can result in a material that is both chiral and light-emitting.
Post-Synthetic Modification: The chemical modification of pre-synthesized magnesium tartrate materials allows for the introduction of new functional groups on their surfaces or within their pores, enhancing their selectivity for specific molecules.
Novel Property Combinations: The integration of chirality with other physical properties is leading to novel applications. Chiral magnetic materials could be used for the enantioselective separation of magnetic nanoparticles, while chiral conductive materials hold potential for spintronic devices.
The design of these sophisticated, multi-functional materials necessitates a profound understanding of structure-property relationships and precise control over synthesis at the molecular level. The continued integration of computational modeling and advanced characterization techniques will be pivotal in unlocking the full potential of these complex and promising materials.
Q & A
Basic Research Questions
What are the established methods for synthesizing magnesium disodium bis(R-(R,R))-tartrate, and how can enantiomeric purity be validated?**
- Synthesis : The compound is typically prepared via stoichiometric neutralization of L-(+)-tartaric acid with sodium hydroxide and magnesium oxide. A 1:2:1 molar ratio (magnesium:tartrate:sodium) ensures proper coordination .
- Enantiomeric Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are used. Retention time comparisons with racemic mixtures confirm enantiopurity (>99% ee) .
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| CAS No. | 527-34-4 | |
| Molecular Formula | C₈H₈MgNa₂O₁₂ | |
| Specific Rotation | +12.5° (c=1, H₂O, 20°C) |
How is the crystalline structure of magnesium disodium bis(R-(R,R))-tartrate characterized?**
- X-ray Crystallography : Single-crystal diffraction reveals a monoclinic P2₁ space group with Mg²⁺ octahedrally coordinated to four hydroxyl groups from two tartrate anions and two water molecules. Sodium ions stabilize the lattice via ionic interactions .
- Spectroscopy : IR spectra show asymmetric stretching of carboxylate groups at 1600–1650 cm⁻¹, while ¹H NMR (D₂O) confirms stereochemistry via coupling constants (J = 6.8 Hz for vicinal OH groups) .
Q. What are the standard protocols for assessing hygroscopicity and thermal stability?
- Thermogravimetric Analysis (TGA) : Dehydration occurs at 80–120°C (mass loss ~12%, corresponding to two water molecules). Decomposition begins at 250°C, forming MgO and sodium carbonate residues .
- Dynamic Vapor Sorption (DVS) : At 25°C/60% RH, moisture uptake is <1%, indicating low hygroscopicity .
Advanced Research Questions
How does magnesium disodium bis(R-(R,R))-tartrate function as a chiral resolving agent in asymmetric catalysis?**
- Mechanism : The tartrate anion’s stereospecific hydroxyl groups form hydrogen bonds with prochiral substrates, inducing enantioselective crystallization. For example, in kinetic resolutions of racemic amines, diastereomeric salt formation favors the R-enantiomer (ee >90%) .
- Case Study : In Jacobsen’s Mn-salen catalyst synthesis, the compound resolved trans-1,2-diaminocyclohexane with 98% ee, critical for high enantioselectivity in epoxidation .
What computational models predict the coordination behavior of magnesium disodium bis(R-(R,R))-tartrate in aqueous solutions?**
- DFT Studies : Density functional theory (B3LYP/6-311+G*) simulations show Mg²⁺ preferentially binds to tartrate’s α-hydroxy carboxylate moiety. Sodium ions occupy outer-sphere positions, stabilizing the complex (ΔG = −45.2 kcal/mol) .
- Contradictions : Experimental pH-dependent solubility (pH 7–9 optimal) conflicts with some models predicting stability at pH <6. This suggests unaccounted solvent effects in simulations .
Q. How can trace metal impurities impact catalytic applications, and what mitigation strategies exist?
- Impacts : Fe³⁺ or Ca²⁺ impurities (>50 ppm) disrupt coordination, reducing enantioselectivity by 20–30% in asymmetric hydrogenations .
- Mitigation : Chelation with EDTA (0.1 M) followed by ion-exchange chromatography (Dowex® 50WX8) reduces impurities to <5 ppm .
Data Contradiction Analysis
Q. Why do reported melting points vary (170–200°C) across studies?
- Root Cause : Variations arise from differing hydration states (anhydrous vs. dihydrate) and heating rates (≥5°C/min causes decomposition overlap). Consensus data for the dihydrate: mp 180°C (dec.) .
- Resolution : Always report hydration status and DSC parameters (e.g., N₂ atmosphere, 2°C/min) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
